Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₁₅H₁₉NO₅S, molar mass: 325.38 g/mol) is a cyclopenta[b]thiophene derivative featuring a 2-amino substituent acylated with a 4-methoxy-4-oxobutanoyl group and an ethyl ester at position 2. The cyclopenta[b]thiophene core imparts rigidity, while the substituents modulate solubility, reactivity, and biological interactions. This compound is synthesized via acylation of the parent 2-amino-thiophene intermediate, as inferred from analogous procedures in the evidence .
Properties
IUPAC Name |
ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNMISXQRRJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation via Cyclization Reactions
The thiazole ring serves as the foundational scaffold for this compound. A widely employed method involves the cyclization of thiourea derivatives with α-halo carbonyl precursors. For example, reacting thiourea with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate facilitates the formation of the 4-methylthiazole-5-carboxylate intermediate . The reaction proceeds via nucleophilic displacement of the chloride by the thiourea’s sulfur atom, followed by cyclization and elimination of ammonia.
Key conditions :
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Solvent : Acetic acid (AcOH) or ethanol
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Temperature : Reflux (100–120°C)
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Catalyst : Sodium acetate (2–3 equiv)
This method is favored for its simplicity and scalability, though purification often requires recrystallization from ethanol or ethyl acetate to achieve >95% purity .
Introduction of the Propanoylamino Group at Position 2
After forming the thiazole core, the propanoylamino moiety is introduced at position 2 via amide coupling. Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with propanoic acid derivatives under activating conditions. A representative protocol involves:
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Activation of propanoic acid :
Propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . -
Amidation :
The acyl chloride is coupled with the thiazole’s amine group in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) using a base like triethylamine (Et₃N) to neutralize HCl byproducts .
Optimized parameters :
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Molar ratio : 1:1.2 (amine:acyl chloride)
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Temperature : 0–25°C
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Reaction time : 2–4 hours
Alternative methods employ coupling reagents such as HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency, particularly in polar aprotic solvents like DMF .
One-Pot Synthesis via Sequential Functionalization
Advanced protocols integrate thiazole formation and amidation into a single pot, reducing purification steps. For instance:
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Cyclization :
Thiourea and ethyl 2-chloroacetoacetate react in AcOH under reflux to form the thiazole ester . -
In situ amidation :
Without isolating the intermediate, propanoic acid and EDC are added to the same vessel, followed by stirring at 50°C for 6 hours .
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Amidation | Thiourea + α-halo ester → Amidation | 70–85 | 95–98 | High |
| One-Pot Synthesis | Integrated cyclization/amidation | 60–70 | 90–92 | Moderate |
| Catalytic Functionalization | Hydrogenation → Derivatization | 50–60 | 85–90 | Low |
Mechanistic Insights and Side Reactions
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Cyclization : The thiourea’s sulfur attacks the α-carbon of the haloester, followed by ring closure and proton transfer .
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Amidation : Competitive O-acylation is minimized by using excess amine or bulky bases like DIPEA (diisopropylethylamine) .
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Byproducts :
Industrial-Scale Production Considerations
For commercial synthesis, continuous flow reactors improve heat management and reduce reaction times. Key adaptations include:
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Solvent choice : Switching from AcOH to toluene for easier recovery .
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Catalyst recycling : Chromium-zirconium oxides are filtered and reused for up to five cycles without significant activity loss .
Recent Advances in Green Chemistry
Emerging methods prioritize sustainability:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of their functions. The propanoylamino group can enhance the compound’s binding affinity and specificity towards certain biological targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with six analogs, highlighting key differences in substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound and most analogs retain the 5,6-dihydro-4H-cyclopenta[b]thiophene core. Exceptions include the cyclohepta[b]thiophene derivative (7-membered ring, ), which alters ring strain and conformational flexibility .
Substituent Effects: Aliphatic vs. Aromatic Chains: The 4-methoxy-4-oxobutanoyl group (target compound) is aliphatic, favoring solubility in polar solvents. Biological Activity: The piperazine-furan-acetyl substituent in GLX351322 () enables NOX4 inhibition, demonstrating how heterocyclic moieties can confer target specificity .
Ester Group Modifications :
- Replacement of the ethyl ester (target compound) with a methyl group () marginally reduces molecular weight and may alter metabolic stability .
Synthetic Routes: Bromoalkanoyl chloride acylation () and Gewald reaction-based syntheses () are common for such derivatives. The target compound likely follows similar acylation protocols .
Biological Activity
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure that includes:
- Thiazole Ring : A five-membered heterocyclic ring that contributes to the compound's aromaticity and reactivity.
- Indole Moiety : A bicyclic aromatic system known for its presence in various natural products and pharmaceuticals.
- Ethyl Ester Group : Enhances lipophilicity and solubility, which are crucial for biological activity.
The molecular formula is with a molecular weight of approximately 284.35 g/mol .
Research indicates that this compound may interact with specific enzymes or receptors within biological systems. The proposed mechanism involves:
- Binding to Active Sites : The compound likely binds to active sites on target proteins, modulating their activity through interactions facilitated by its functional groups.
- Nucleophilic Substitution : The thiazole ring can participate in nucleophilic substitution reactions, while the indole moiety may engage in electrophilic aromatic substitution reactions .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism may involve disrupting microbial cell function or inhibiting specific metabolic pathways .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against strains resistant to conventional antibiotics.
- In Vivo Efficacy : Animal studies have indicated that treatment with this compound resulted in reduced infection rates and improved survival outcomes in models of bacterial infection .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate | Pyrazole ring instead of indole | Different biological activity due to pyrazole presence |
| Ethyl 4-methylthiazolecarboxamide | Lacks indole moiety | Simpler structure; less diverse reactivity |
| Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity; potential for different pharmacokinetics |
This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological activities compared to other compounds.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
- Therapeutic Applications : Development of formulations for clinical use as antimicrobial agents or other therapeutic applications targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
